
Tert-butyl 2-acetoxyacetoacetate
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Description
Tert-butyl 2-acetoxyacetoacetate is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the common synthetic routes for preparing tert-butyl 2-acetoxyacetoacetate, and what key parameters influence reaction efficiency?
Methodological Answer:
Synthesis typically involves esterification or transesterification reactions. For example, tert-butyl acetoacetate derivatives are often synthesized via nucleophilic substitution using tert-butyl alcohol and acetylated intermediates under anhydrous conditions. Key parameters include:
- Catalysts : Sodium hydride or potassium carbonate to deprotonate hydroxyl groups .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates .
- Temperature : Controlled heating (50–80°C) to accelerate reaction rates while avoiding decomposition .
- Purification : Column chromatography or recrystallization to isolate high-purity products (>98%) .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they identify?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and ester carbonyls (δ ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns stereochemistry .
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and acetoxy O–C–O vibrations (~1240 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 231.1234 for C₁₀H₁₆O₅) .
Q. Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound under varying conditions?
Methodological Answer:
Contradictions often arise from differences in solvent polarity, catalyst loading, or competing side reactions. Strategies include:
- Systematic Parameter Screening : Design of Experiments (DOE) to test solvent (e.g., THF vs. DMF), temperature, and stoichiometry .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ester groups) to track reaction pathways .
- Analytical Validation : Use HPLC-MS to detect minor byproducts (e.g., hydrolysis products) that may explain yield discrepancies .
Q. Advanced: What strategies optimize the regioselectivity of nucleophilic substitutions in this compound derivatives?
Methodological Answer:
- Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) favor attack at less hindered carbonyl positions .
- Leaving Group Tuning : Activating the acetoxy group with Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state geometries and regioselectivity trends .
Q. Basic: What are the stability profiles of this compound under different storage conditions, and how should they inform handling protocols?
Methodological Answer:
- Stability Data :
- Thermal Stability : Decomposes above 120°C (TGA data) .
- Hydrolytic Sensitivity : Degrades in aqueous media (t₁/₂ ~24 hrs at pH 7) .
- Handling Protocols :
Q. Advanced: How do this compound's electronic properties influence its reactivity in multi-step syntheses, validated by computational studies?
Methodological Answer:
- Electron-Withdrawing Effects : The acetoxy group reduces electron density at the carbonyl, facilitating nucleophilic attack (NPA charge analysis: –0.45e on carbonyl O) .
- Solvent Interactions : PCM models show polar solvents stabilize zwitterionic intermediates in Michael additions .
- Transition-State Analysis : IRC calculations reveal rate-determining steps in ester hydrolysis (ΔG‡ ~18 kcal/mol) .
Q. Advanced: What methodological approaches are used to analyze this compound's interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to enzymes like lipases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor binding .
- X-ray Crystallography : Resolves 3D binding modes with active sites (e.g., resolution ≤2.0 Å) .
- Mutagenesis Studies : Identify critical residues (e.g., Ser-152 in hydrolases) via alanine-scanning .
Properties
CAS No. |
412042-95-6 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
tert-butyl 2-acetyloxy-3-oxobutanoate |
InChI |
InChI=1S/C10H16O5/c1-6(11)8(14-7(2)12)9(13)15-10(3,4)5/h8H,1-5H3 |
InChI Key |
XKGQJGHVXIGEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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